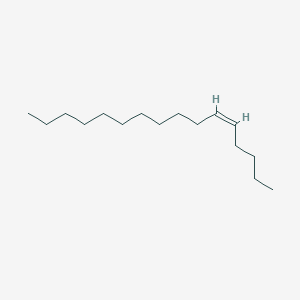
cis-5-Hexadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-Hexadecene: is an organic compound with the molecular formula C16H32 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side, which affects the compound’s physical and chemical properties. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkynes: One common method for preparing cis-5-Hexadecene involves the partial hydrogenation of hexadecyne using a Lindlar catalyst. This process selectively hydrogenates the triple bond to a cis double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale catalytic processes. These processes are optimized for high yield and purity, often employing advanced catalysts and reaction conditions to ensure the selective formation of the cis isomer .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5-Hexadecene can undergo oxidation reactions, typically forming epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Although less common, the compound can be reduced to form alkanes using hydrogenation catalysts.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bond.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid) and osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Hexadecane.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry: cis-5-Hexadecene is used as a model compound in studies of alkene reactivity and stereochemistry. Its reactions provide insights into the behavior of cis-configured alkenes under various conditions.
Biology: In biological research, this compound is studied for its role in pheromone signaling in certain insect species. It is used to understand the chemical communication mechanisms in these organisms.
Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of biologically active molecules. Its derivatives are explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of lubricants, surfactants, and polymers .
Mechanism of Action
The mechanism of action of cis-5-Hexadecene in chemical reactions involves the interaction of its double bond with various reagents. The cis configuration influences the compound’s reactivity, often leading to stereospecific outcomes. In biological systems, its role as a pheromone involves binding to specific receptors, triggering behavioral responses in target organisms .
Comparison with Similar Compounds
trans-5-Hexadecene: The trans isomer of 5-Hexadecene, where the hydrogen atoms are on opposite sides of the double bond.
cis-3-Hexadecene: Another isomer with the double bond located at the third carbon.
cis-7-Hexadecene: An isomer with the double bond at the seventh carbon.
Comparison:
Reactivity: cis-5-Hexadecene exhibits different reactivity compared to its trans isomer due to the spatial arrangement of atoms. The cis configuration often leads to higher reactivity in certain addition reactions.
Physical Properties: The cis isomers generally have lower melting points and boiling points compared to their trans counterparts due to the kink in their structure, which affects packing in the solid state
This compound stands out due to its specific position of the double bond and its cis configuration, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
69820-25-3 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(Z)-hexadec-5-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-16H2,1-2H3/b11-9- |
InChI Key |
IIYJCOKOQWJTHO-LUAWRHEFSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCC |
Canonical SMILES |
CCCCCCCCCCC=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















